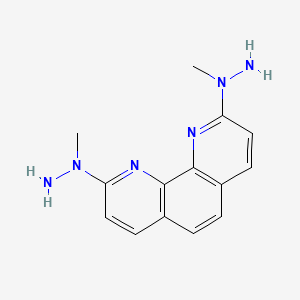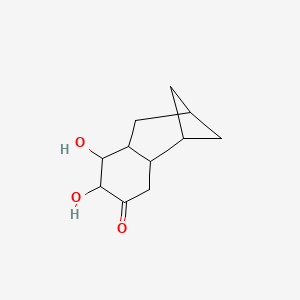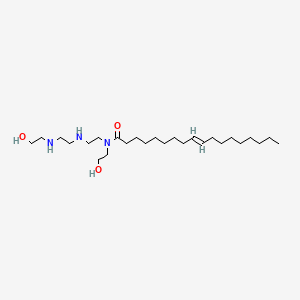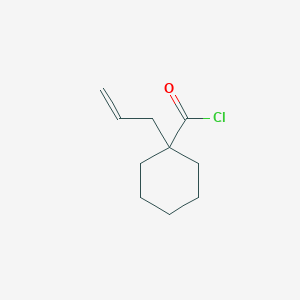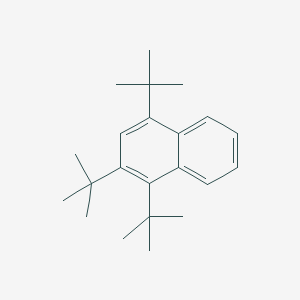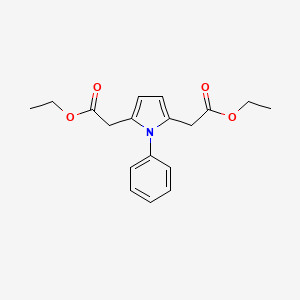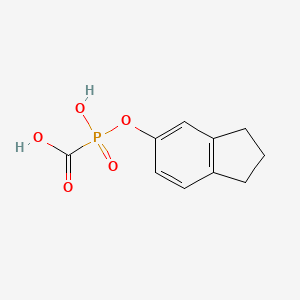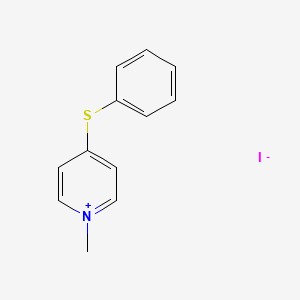
1-Methyl-4-(phenylthio)pyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(phenylthio)pyridinium iodide is a pyridinium salt with a unique structure that includes a phenylthio group attached to the pyridinium ring
准备方法
The synthesis of 1-Methyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-methylpyridine with phenylthiol in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as 2-propanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Methyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-4-(phenylthio)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its use in imaging techniques.
作用机制
The mechanism of action of 1-Methyl-4-(phenylthio)pyridinium iodide involves its interaction with cellular components. It can interfere with oxidative phosphorylation in mitochondria, leading to the inhibition of complex I and depletion of ATP, ultimately causing cell death . This mechanism is particularly relevant in studies of neurotoxicity and neurodegenerative diseases.
相似化合物的比较
1-Methyl-4-(phenylthio)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic properties and use in Parkinson’s disease research.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Used as a probe for micropolarity determinations.
2-(2-(4-Hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial uses.
属性
CAS 编号 |
73840-42-3 |
|---|---|
分子式 |
C12H12INS |
分子量 |
329.20 g/mol |
IUPAC 名称 |
1-methyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NS.HI/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI 键 |
IQDNSAKKVJFFPE-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
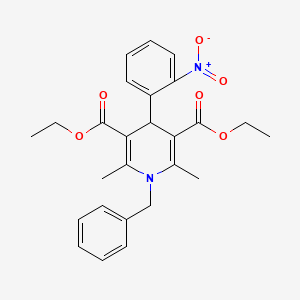
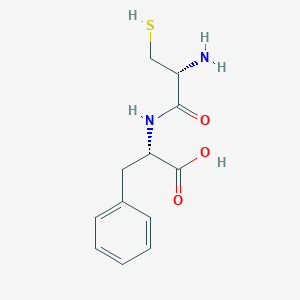


![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
